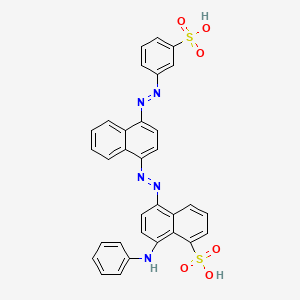
Acid Fast Blue 5R
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Fast Blue 5R, also known as this compound, is a useful research compound. Its molecular formula is C32H23N5O6S2 and its molecular weight is 637.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing Acid Fast Blue 5R (C.I. Acid Blue 113)?
this compound can be characterized using:
- Raman spectroscopy : Compare spectral peaks with reference libraries (e.g., NICODOM Raman Library, which lists Acid Blue 113 at 681.65 g/mol) .
- UV-Vis spectroscopy : Analyze absorbance maxima in aqueous solutions (e.g., λmax ~570–620 nm for azo dyes) .
- NMR and FTIR : Confirm molecular structure (disodium salt of a bis-azo compound with sulfonate groups; C32H21N5Na2O6S2) .
Q. How can researchers determine the purity and concentration of this compound in commercial samples?
- High-Performance Liquid Chromatography (HPLC) : Separate and quantify dye components using a C18 column and mobile phase optimized for sulfonated azo dyes .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethanol/ammonia/water solvent systems to detect impurities .
- Elemental analysis : Verify sulfur and nitrogen content to confirm stoichiometry .
Q. What are the standard protocols for applying this compound in textile dyeing studies?
- Dyeing parameters : Use pH 3–5 (weakly acidic conditions) at 85–95°C for wool, silk, or nylon substrates .
- Colorfastness testing : Evaluate wash, light, and rub fastness per ISO 105-C06 and AATCC TM16 standards .
Advanced Research Questions
Q. How should researchers design experiments to study the photocatalytic degradation of this compound?
- Catalyst selection : Use TiO2 P25 (Degussa) with a surface area of 57 m²/g and 30 nm particle size for optimal degradation efficiency .
- Experimental variables : Optimize pH (e.g., acidic vs. alkaline conditions), catalyst loading (0.5–2.0 g/L), and UV irradiation intensity .
- Analytical methods : Monitor degradation kinetics via UV-Vis spectrophotometry and confirm intermediate products using LC-MS .
Q. How can conflicting data on the dye’s stability under varying pH conditions be resolved?
- Mechanistic studies : Distinguish between hydrolysis (dominant at pH >7) and aggregation (prevalent at pH <4) using dynamic light scattering (DLS) .
- Control experiments : Include blank samples without catalysts to isolate pH-specific degradation pathways .
Q. What methodologies are recommended for studying competitive adsorption of this compound in mixed-dye systems?
- Multi-dye UV-Vis deconvolution : Use derivative spectroscopy or machine learning algorithms to resolve overlapping absorbance peaks .
- Adsorption isotherms : Compare Langmuir vs. Freundlich models to quantify competition for binding sites on substrates like activated carbon .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Density Functional Theory (DFT) : Calculate electron distribution in the azo and sulfonate groups to predict reactivity .
- Molecular docking : Simulate dye-fiber interactions (e.g., hydrogen bonding with wool keratin) using software like AutoDock Vina .
Q. Methodological Considerations
Q. What statistical frameworks are critical for reproducibility in this compound studies?
- 4R principles : Apply randomization in catalyst trials, replication for adsorption experiments, and reduction of variability via controlled humidity/temperature .
- Uncertainty quantification : Report confidence intervals for degradation rates (e.g., ±5% error for HPLC measurements) .
Q. How can researchers address discrepancies in reported molar extinction coefficients for this compound?
- Calibration standards : Use certified reference materials (CRMs) from Sigma-Aldrich or Merck .
- Inter-laboratory validation : Share datasets via platforms like Zenodo to harmonize measurements .
Q. Data Interpretation and Reporting
Q. What are best practices for contextualizing this compound’s environmental impact in publications?
- Lifecycle analysis (LCA) : Quantify energy use and waste generation during synthesis and degradation .
- Comparative toxicity : Use Daphnia magna or Vibrio fischeri assays to benchmark against other azo dyes .
属性
CAS 编号 |
24758-50-7 |
|---|---|
分子式 |
C32H23N5O6S2 |
分子量 |
637.7 g/mol |
IUPAC 名称 |
8-anilino-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O6S2/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43/h1-20,33H,(H,38,39,40)(H,41,42,43) |
InChI 键 |
DJRZPZBRKRAGBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Key on ui other cas no. |
24758-50-7 |
Pictograms |
Irritant; Environmental Hazard |
相关CAS编号 |
3351-05-1 (di-hydrochloride salt) |
同义词 |
Acid Blue 113 acid blue 113 free acid Levanol Fast Cyanine 5RN Levanol Fast Cyanine 5RN, disodium salt Supranol Fast Cyanine 5RN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















